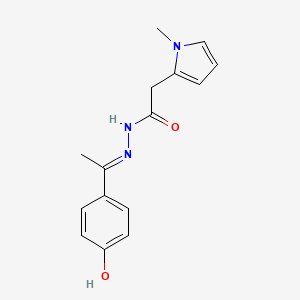
N'-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that features a hydrazide functional group This compound is characterized by the presence of a hydroxyphenyl group, a pyrrole ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-hydroxyacetophenone and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide in an appropriate solvent such as ethanol.
- Add a catalytic amount of an acid, such as hydrochloric acid or sulfuric acid.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The hydrazide moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group and the pyrrole ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1H-pyrrol-2-YL)acetohydrazide: Lacks the methyl group on the pyrrole ring.
N’-(1-(4-Methoxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide: Contains a methoxy group instead of a hydroxy group.
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-3-YL)acetohydrazide: The pyrrole ring is substituted at a different position.
Uniqueness
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to the specific combination of functional groups and the position of substitution on the pyrrole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N3O2/c1-11(12-5-7-14(19)8-6-12)16-17-15(20)10-13-4-3-9-18(13)2/h3-9,19H,10H2,1-2H3,(H,17,20)/b16-11+ |
InChI Key |
ZESMBFJHHBKYGQ-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CN1C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666494.png)

![N'-(3-allyl-2-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11666506.png)
![6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11666525.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11666532.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666538.png)
![(2E)-2-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11666539.png)
![methyl [3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B11666541.png)
![(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666544.png)
![3-chloro-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666547.png)
![(3-Methylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine](/img/structure/B11666564.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11666569.png)
![(5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666570.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11666578.png)
